molecular formula C6H12ClNO B2447963 rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride CAS No. 1989824-24-9

rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride

Cat. No. B2447963
M. Wt: 149.62
InChI Key: VQJOQEOPGZUGMT-FPKZOZHISA-N
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Description

“rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride” is a chemical compound with the CAS Number: 2744549-61-7 . It has a molecular weight of 135.59 . The compound is stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NO.ClH/c1-4-2-7-3-5(4)6-1;/h4-6H,1-3H2;1H/t4-,5+;/m0./s1 . This code provides a detailed description of the molecule’s structure and stereochemistry.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 135.59 . It is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

PET Radioligand Development A study by Gao et al. (2012) focused on developing a PET tracer, specifically for α7 nicotinic acetylcholine receptors (α7-nAChR). They synthesized a compound, [(11)C]rac-(1), that has potential applications in imaging cerebral α7-nAChRs in mice. This tracer was able to penetrate the blood-brain barrier and specifically label neuronal α7-nAChRs, highlighting its relevance in neuroscientific research (Gao et al., 2012).

Microbial Baeyer-Villiger Reaction Königsberger and Griengl (1994) explored the microbial Baeyer-Villiger reaction of various bicyclo[3.2.0]heptan-6-ones, including rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride, with Acinetobacter calcoaceticus. This study is significant for synthetic chemistry as it produced regioisomeric lactones with high enantiomeric excess, demonstrating the utility of microbial catalysts in producing stereochemically complex structures (Königsberger & Griengl, 1994).

Bioanalysis in Neuroscience In the field of neuroscience, LY379268, a compound closely related to rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride, was analyzed using liquid chromatography/mass spectrometry. This study by Benitex et al. (2014) is crucial for understanding the bioanalytical methods applicable to studying such compounds in neuroscience research (Benitex et al., 2014).

Synthesis of Enantiomeric Derivatives Research by Allemann and Vogel (1991) on the synthesis of enantiomeric derivatives of related bicyclic structures emphasizes the importance of stereochemistry in synthesizing biologically active compounds. This study contributes to the broader understanding of synthetic methods applicable to compounds like rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride (Allemann & Vogel, 1991).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1R,5S,6R)-2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-3-6-4(5)1-2-8-6;/h4-6H,1-3,7H2;1H/t4-,5+,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJOQEOPGZUGMT-FPKZOZHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@@H](C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride

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